molecular formula C9H10O3S B14027677 2-Methoxy-3-(methylthio)benzoic acid

2-Methoxy-3-(methylthio)benzoic acid

Cat. No.: B14027677
M. Wt: 198.24 g/mol
InChI Key: XZJXCAAPUAWILV-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and methylthio groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-nitrobenzoic acid with methanol and sulfur, followed by reduction and hydrolysis steps. Another method includes the etherification of 2,6-dichlorotoluene with sodium methoxide, followed by a Grignard reaction with carbon dioxide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol or a methyl group.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or methyl derivatives .

Scientific Research Applications

2-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(methylthio)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methoxy-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-8-6(9(10)11)4-3-5-7(8)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

XZJXCAAPUAWILV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1SC)C(=O)O

Origin of Product

United States

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